molecular formula C11H15NO2 B8333699 2-Allyl-1-(3-pyridyl)-1,3-propanediol

2-Allyl-1-(3-pyridyl)-1,3-propanediol

Cat. No.: B8333699
M. Wt: 193.24 g/mol
InChI Key: HRDGURJLQOBSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-1-(3-pyridyl)-1,3-propanediol is a diol derivative featuring a 1,3-propanediol backbone substituted with an allyl group at the 2-position and a pyridyl group at the 1-position. The compound combines hydrophilic diol groups with hydrophobic allyl and aromatic pyridyl moieties, suggesting unique physicochemical properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-prop-2-enyl-1-pyridin-3-ylpropane-1,3-diol

InChI

InChI=1S/C11H15NO2/c1-2-4-10(8-13)11(14)9-5-3-6-12-7-9/h2-3,5-7,10-11,13-14H,1,4,8H2

InChI Key

HRDGURJLQOBSPV-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CO)C(C1=CN=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Allyl-1-(3-pyridyl)-1,3-propanediol with structurally related compounds:

Compound Molecular Formula Molecular Weight Functional Groups Key Applications/Properties
This compound C₁₁H₁₅NO₂ (inferred) ~193.25 (inferred) Diol, Allyl, Pyridyl Potential ligand, pharmaceutical intermediate, polymerization monomer
1,3-Propanediol C₃H₈O₂ 76.09 Diol Solvent, polymer precursor (e.g., polytrimethylene terephthalate), microbial production
2-Allyl-1,3-propanediol C₆H₁₂O₂ 116.16 Diol, Allyl Adsorption studies, hydrophobic interactions
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 152.19 Alcohol, Pyridyl, Amine Cataloged as a specialty chemical (price: $400/g)

Key Observations :

  • Hydrophilicity vs. Hydrophobicity : The pyridyl and allyl groups in the target compound likely reduce hydrophilicity compared to unsubstituted 1,3-propanediol, affecting adsorption behavior. indicates that hydrophobicity and pH influence adsorption capacity in boronic acid-modified resins .
  • Reactivity : The allyl group may enable radical polymerization, while the pyridyl group could act as a weak base or ligand in metal coordination .
Adsorption and Solubility
  • 1,3-Propanediol : Exhibits moderate adsorption on boronic acid-modified resins (e.g., PS-3NB, PS-SBT) due to hydrophilic interactions. Adsorption is pH-dependent, with optimal performance at neutral to slightly basic conditions .
  • Pyridyl Derivatives: Pyridine-containing compounds like 3-(2-Aminopyridin-3-yl)propan-1-ol may exhibit solubility in polar aprotic solvents due to the aromatic nitrogen .

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